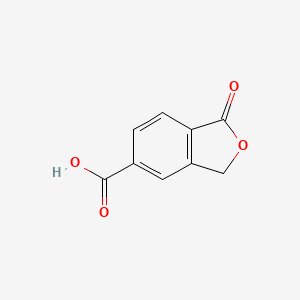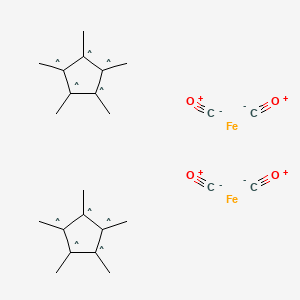
Pentamethylcyclopentadienyliron dicarbonyl dimer
Overview
Description
Pentamethylcyclopentadienyliron dicarbonyl dimer: is an organometallic compound with the molecular formula C24H30Fe2O4 . It is a red to purple crystalline solid that is used in various research and industrial applications. This compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organometallic chemistry.
Mechanism of Action
Pentamethylcyclopentadienyliron dicarbonyl dimer is an organometallic compound . It is a dark reddish-purple crystalline solid, which is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . This compound is insoluble in but stable toward water . It is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .
In solution, this compound can be considered a dimeric half-sandwich complex. It exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomeric forms are distinguished by the position of the ligands . The cis and trans isomers differ in the relative position of the cyclopentadienyl ligands . The cis and trans isomers have the formulation [(η5-C5H5)Fe(CO)(μ-CO)]2, that is, two carbon monoxide ligands are terminal whereas the other two carbon monoxide ligands bridge between the iron atoms . The cis and trans isomers interconvert via the open isomer, which has no bridging ligands between iron atoms . Instead, it is formulated as (η5-C5H5)(OC)2Fe−Fe(CO)2(η5-C5H5) — the metals are held together by an iron–iron bond . At equilibrium, the cis and trans isomers are predominant . In addition, the terminal and bridging carbonyls are known to undergo exchange .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethylcyclopentadienyliron dicarbonyl dimer can be synthesized through the reaction of pentamethylcyclopentadienyliron dicarbonyl chloride with sodium amalgam in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from a suitable solvent such as hexane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Pentamethylcyclopentadienyliron dicarbonyl dimer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(0) species.
Substitution: Various substituted iron complexes depending on the ligands used.
Scientific Research Applications
Pentamethylcyclopentadienyliron dicarbonyl dimer has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying iron metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound is similar in structure but lacks the methyl groups on the cyclopentadienyl ring.
Ferrocene: Another iron-containing organometallic compound with a similar sandwich structure but different reactivity.
Uniqueness: Pentamethylcyclopentadienyliron dicarbonyl dimer is unique due to the presence of the pentamethylcyclopentadienyl ligand, which enhances its stability and solubility in organic solvents. This makes it a valuable reagent in organometallic chemistry and distinguishes it from other similar compounds.
Properties
IUPAC Name |
carbon monoxide;iron;1,2,3,4,5-pentamethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20.4CO.2Fe/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*6-10H,1-5H3;;;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVJVWWQVKEWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Fe2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


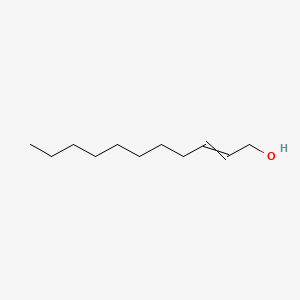
![7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1580873.png)
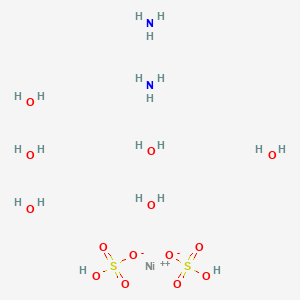


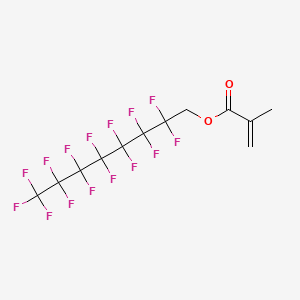
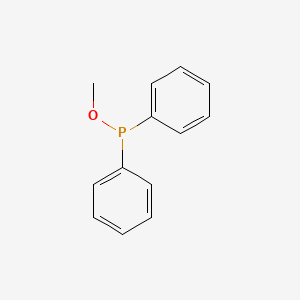
![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

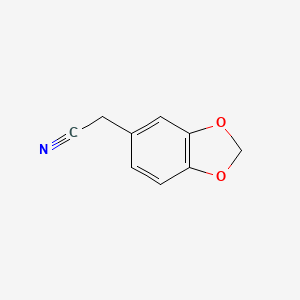
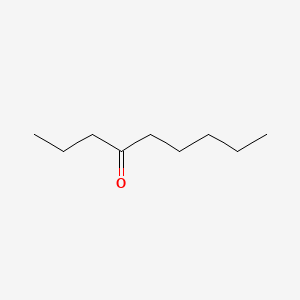
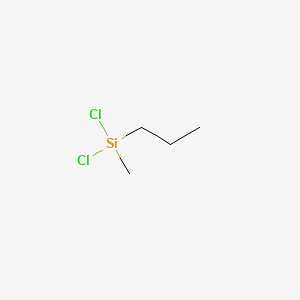
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)
